molecular formula C18H17FN2O3S2 B2736771 4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034478-06-1

4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2736771
CAS No.: 2034478-06-1
M. Wt: 392.46
InChI Key: PFYCRQQJKZKBMR-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S2 and its molecular weight is 392.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed significant potential for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Supramolecular Architecture

Research on the crystal structures of benzenesulfonamide derivatives has provided valuable insights into their molecular and supramolecular architectures. These studies highlight the importance of specific interactions, such as C—H⋯πaryl and C—H⋯O, in forming complex structures with potential applications in materials science and molecular engineering (Rodrigues et al., 2015).

Fluorescent Properties and Sensing Applications

The investigation of fluorophores, such as those incorporating benzenesulfonamide, for zinc(II) detection underscores the compound's utility in biochemical and medical research, particularly in studying intracellular Zn2+ levels. These studies demonstrate the compound's potential in developing sensitive and selective detection techniques for biological and environmental applications (Kimber et al., 2001).

Corrosion Inhibition and Material Science

Piperidine derivatives, including those with benzenesulfonamide, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these compounds could serve as effective corrosion inhibitors, offering potential applications in material science and engineering (Kaya et al., 2016).

Antimicrobial Activity

Synthesis and bioactivity studies on new benzenesulfonamide derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II. These findings indicate potential applications in developing new antimicrobial and anticancer agents (Gul et al., 2016).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-2-24-16-8-7-14(11-15(16)19)26(22,23)21-12-13-5-3-9-20-18(13)17-6-4-10-25-17/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYCRQQJKZKBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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